molecular formula C16H9IN2OS B382274 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)acrylonitrile

2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)acrylonitrile

Cat. No.: B382274
M. Wt: 404.2g/mol
InChI Key: FFLHLUXCZJEORH-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)acrylonitrile is a complex organic compound that features a benzothiazole ring, a hydroxy group, an iodo-substituted phenyl ring, and an acrylonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Hydroxy Group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Iodination of the Phenyl Ring: The phenyl ring can be iodinated using iodine or other iodinating agents under specific conditions.

    Formation of the Acrylonitrile Moiety: This can be achieved through a Knoevenagel condensation reaction involving a nitrile compound and an aldehyde.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiazole rings are often used as catalysts in organic reactions.

    Materials Science: Used in the development of organic semiconductors and other advanced materials.

Biology

    Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the benzothiazole ring.

    Enzyme Inhibitors: Potential inhibitors of various enzymes, making them useful in drug development.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to their chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)acrylonitrile would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazol-2-yl-3-hydroxy-3-phenyl-acrylonitrile: Lacks the iodo group but has similar structural features.

    2-Benzothiazol-2-yl-3-hydroxy-3-(4-bromo-phenyl)-acrylonitrile: Similar structure with a bromo group instead of an iodo group.

Uniqueness

The presence of the iodo group in 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)acrylonitrile can significantly influence its reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C16H9IN2OS

Molecular Weight

404.2g/mol

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-iodophenyl)prop-2-enenitrile

InChI

InChI=1S/C16H9IN2OS/c17-11-7-5-10(6-8-11)15(20)12(9-18)16-19-13-3-1-2-4-14(13)21-16/h1-8,20H/b15-12-

InChI Key

FFLHLUXCZJEORH-QINSGFPZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)I)\O)/C#N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)I)O)C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)I)O)C#N

Origin of Product

United States

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